molecular formula C7H9NO B050900 6-Oxo-4-heptenenitrile CAS No. 120113-87-3

6-Oxo-4-heptenenitrile

Cat. No. B050900
M. Wt: 123.15 g/mol
InChI Key: JZTIIUUKUQQVNE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-4-heptenenitrile is a chemical compound that belongs to the family of nitriles. It is an important intermediate in the synthesis of various organic compounds. The compound has gained significant attention in scientific research due to its potential applications in different fields.

Mechanism Of Action

The mechanism of action of 6-Oxo-4-heptenenitrile is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles such as amines and thiols to form adducts. The compound has also been shown to undergo hydrolysis in the presence of water to form the corresponding carboxylic acid.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Oxo-4-heptenenitrile have not been extensively studied. However, the compound has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Oxo-4-heptenenitrile in lab experiments is its availability and ease of synthesis. The compound is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using the compound is its low solubility in water, which makes it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the study of 6-Oxo-4-heptenenitrile. One of the areas of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action and its potential applications in the field of medicine. The compound's potential as a starting material for the synthesis of natural products is also an area of interest for future research. Finally, the compound's potential as a reagent in organic synthesis reactions needs to be explored further.
Conclusion:
In conclusion, 6-Oxo-4-heptenenitrile is an important intermediate in the synthesis of various organic compounds. The compound has gained significant attention in scientific research due to its potential applications in different fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Oxo-4-heptenenitrile have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in different fields.

Synthesis Methods

The synthesis of 6-Oxo-4-heptenenitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 4-heptenenitrile with oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction leads to the formation of 6-Oxo-4-heptenenitrile in good yields. Another method involves the reaction of 4-heptenenitrile with a mixture of potassium hydroxide and hydrogen peroxide in the presence of a catalyst such as copper sulfate. The reaction also leads to the formation of 6-Oxo-4-heptenenitrile in high yields.

Scientific Research Applications

6-Oxo-4-heptenenitrile has been extensively studied for its potential applications in different fields of science. The compound has been used as an intermediate in the synthesis of various organic compounds such as pyridine derivatives, heterocyclic compounds, and pharmaceuticals. It has also been used as a starting material for the synthesis of natural products such as alkaloids and terpenoids. In addition, 6-Oxo-4-heptenenitrile has been used as a reagent in organic synthesis reactions such as Michael addition and aldol condensation.

properties

CAS RN

120113-87-3

Product Name

6-Oxo-4-heptenenitrile

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(E)-6-oxohept-4-enenitrile

InChI

InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3/b5-3+

InChI Key

JZTIIUUKUQQVNE-HWKANZROSA-N

Isomeric SMILES

CC(=O)/C=C/CCC#N

SMILES

CC(=O)C=CCCC#N

Canonical SMILES

CC(=O)C=CCCC#N

synonyms

4-Heptenenitrile, 6-oxo-, (4E)- (9CI)

Origin of Product

United States

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